molecular formula C12H8F2O B1342016 4-(3-Fluorophenyl)-2-fluorophenol CAS No. 1214390-52-9

4-(3-Fluorophenyl)-2-fluorophenol

Cat. No. B1342016
M. Wt: 206.19 g/mol
InChI Key: JWEBZMMQFAMHHU-UHFFFAOYSA-N
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Description

Fluorophenols are a type of aromatic compound where one or more hydrogen atoms attached to a phenol group are replaced by fluorine atoms. They are used in various fields due to their unique properties, such as high reactivity and stability .


Synthesis Analysis

The synthesis of fluorophenols often involves electrophilic aromatic substitution or nucleophilic aromatic substitution. The specific method can vary depending on the position and number of fluorine atoms .


Molecular Structure Analysis

Fluorophenols, like other aromatic compounds, have a planar, cyclic structure with conjugated pi bonds. The presence of fluorine atoms can influence the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

Fluorophenols can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

Fluorophenols are generally crystalline solids that are soluble in organic solvents and insoluble in water. Their melting points, boiling points, and other physical properties can vary depending on the specific structure .

Scientific Research Applications

Bioremediation of Environmental Pollutants

Bioremediation of Fluorophenols : Research has shown that cultured marine microalgae, such as Amphidinium crassum, can glucosylate fluorophenols into their corresponding β-D-glucosides. This process is significant for the bioremediation of environmental pollutants, demonstrating the potential of using marine microalgae for detoxifying environments contaminated with fluorophenol derivatives (Shimoda & Hamada, 2010).

Synthesis of Radiopharmaceuticals

Development of Radiopharmaceuticals : Fluorophenols, including those structurally related to 4-(3-Fluorophenyl)-2-fluorophenol, have been used as precursors for synthesizing radiopharmaceuticals. For instance, no-carrier-added 4-[18F]Fluorophenol has been synthesized for use in creating complex radiopharmaceuticals, demonstrating the compound's versatility in medicinal applications (Ross et al., 2011).

Advanced Materials and Chemical Synthesis

High-Performance Polymers : Compounds derived from fluorophenols, such as 4-(2-fluoro-4-hydroxyphenyl)-phthalazin-1(2H)-one, have been utilized in synthesizing high-performance polymers. These polymers exhibit distinguished thermal properties and solubility, which are critical for applications in engineering plastics and membrane materials (Xiao et al., 2003).

Potential Antibacterial Agents

Synthesis of New Biologically Active Molecules : Fluorophenyl groups have been incorporated into the synthesis of thiadiazolotriazinones, showing promise as potential antibacterial agents. This highlights the pharmacophore's versatility in developing new therapeutics (Holla et al., 2003).

Safety And Hazards

Like other chemicals, fluorophenols should be handled with care. They can cause skin and eye irritation, and inhalation or ingestion can be harmful. Proper protective equipment should be used when handling these compounds .

Future Directions

Research on fluorophenols is ongoing, and these compounds have potential applications in various fields, including medicine and materials science. Future research may focus on synthesizing new fluorophenols with improved properties and exploring their potential uses .

properties

IUPAC Name

2-fluoro-4-(3-fluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(14)7-9/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEBZMMQFAMHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600675
Record name 3,3'-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)-2-fluorophenol

CAS RN

1214390-52-9
Record name 3,3'-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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